An In-depth Technical Guide to 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde
An In-depth Technical Guide to 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for the synthesis, and an exploration of the potential biological activities of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde. Due to the limited availability of experimental data for this specific isomer, this guide leverages predicted data and information from structurally related compounds to offer a thorough profile for research and development purposes. The synthesis is detailed through a standard Williamson ether synthesis protocol. This document aims to serve as a foundational resource for scientists investigating this compound for applications in medicinal chemistry and materials science.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde and Comparison with Isomers
| Property | Predicted Value for 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde | 4-[(2,6-dichlorobenzyl)oxy]benzaldehyde[1] | 2-((2,4-dichlorobenzyl)oxy)benzaldehyde |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | C₁₄H₁₀Cl₂O₂ | C₁₄H₁₀Cl₂O₂ |
| Molecular Weight | 281.14 g/mol | 281.1 g/mol | 281.1 g/mol |
| Appearance | Predicted to be a white to off-white solid | - | - |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water. | - | - |
| XLogP3 | 4.1 | 4.1 | 4.1 |
| Hydrogen Bond Donor Count | 0 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |
| Rotatable Bond Count | 4 | 4 | 4 |
Synthesis and Experimental Protocols
The most plausible and efficient method for the synthesis of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
General Reaction Scheme
The synthesis proceeds by reacting 4-hydroxybenzaldehyde with 2,4-dichlorobenzyl chloride in the presence of a base.
Caption: Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for yield and purity.
Materials:
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4-Hydroxybenzaldehyde
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2,4-Dichlorobenzyl chloride
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF) or Acetone
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Ethyl acetate
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Hexane
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Deionized water
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Glassware for extraction and filtration
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Thin-layer chromatography (TLC) apparatus
Procedure:
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Reaction Setup: In a dry round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq.) in DMF or acetone. Add anhydrous potassium carbonate (1.5-2.0 eq.). Stir the mixture at room temperature for 15-20 minutes to form the phenoxide.
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Addition of Alkyl Halide: To the stirred suspension, add 2,4-dichlorobenzyl chloride (1.0-1.2 eq.) dropwise.
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Reaction: Heat the reaction mixture to 60-80 °C and maintain it at this temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.
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Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde.
Spectral Data (Predicted)
As experimental spectra are not available, predicted spectral data provides valuable information for the characterization of the synthesized compound.
Table 2: Predicted Spectral Data
| Spectrum | Predicted Peaks/Shifts |
| ¹H NMR | * Aldehyde proton (-CHO): ~9.9 ppm (singlet) |
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Aromatic protons (benzaldehyde ring): Two doublets at ~7.8 ppm and ~7.1 ppm.
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Aromatic protons (dichlorobenzyl ring): A doublet, a singlet, and a doublet between 7.3-7.6 ppm.
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Methylene protons (-O-CH₂-): ~5.2 ppm (singlet) | | ¹³C NMR | * Carbonyl carbon (-CHO): ~191 ppm
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Aromatic carbons: Signals between 115-164 ppm.
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Methylene carbon (-O-CH₂-): ~70 ppm | | IR (Infrared) | * C=O stretch (aldehyde): ~1700 cm⁻¹
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C-O-C stretch (ether): ~1250 cm⁻¹ and ~1030 cm⁻¹
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C-H stretch (aromatic): ~3050-3100 cm⁻¹
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C-Cl stretch: ~700-800 cm⁻¹ |
Potential Biological Activities and Applications
While no specific biological activities have been reported for 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde, the structural motifs present in the molecule suggest several potential areas of investigation.
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Antimicrobial Activity: Benzaldehyde and its derivatives are known to possess antimicrobial properties. The presence of the dichlorobenzyl group may enhance this activity. For instance, 2,4-dichlorobenzyl alcohol is a known antiseptic.
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Antifungal Activity: Many benzaldehyde derivatives have shown promising antifungal activities.
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Enzyme Inhibition: The benzaldehyde moiety can participate in various interactions with biological macromolecules, suggesting potential as an enzyme inhibitor.
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Intermediate in Organic Synthesis: This compound can serve as a versatile intermediate for the synthesis of more complex molecules, including Schiff bases, chalcones, and other heterocyclic compounds with potential pharmacological activities.
Caption: Potential Research Applications.
Conclusion
This technical guide provides a foundational understanding of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde for the scientific community. While experimental data is sparse, the provided synthesis protocol, predicted physicochemical and spectral data, and discussion of potential biological activities offer a solid starting point for further research and development. The structural features of this compound warrant further investigation into its potential applications in medicinal chemistry and materials science.
